1-((3-ethyl-4-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Description
1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a sulfonylated dihydroimidazole derivative characterized by a 4,5-dihydroimidazole core substituted at the 1-position with a 3-ethyl-4-methoxyphenylsulfonyl group and at the 2-position with a phenyl group.
Properties
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-14-13-16(9-10-17(14)23-2)24(21,22)20-12-11-19-18(20)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXXAVDGGCUPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-ethyl-4-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, antiproliferative, and other pharmacological properties based on various studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for enhancing biological activity. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives, including the target compound.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.40 | 0.45 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus .
Antiproliferative Activity
The antiproliferative effects of the compound were assessed using various cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MDA-MB-436 (breast cancer) | 2.57 | Olaparib (10.70) |
| HeLa (cervical cancer) | 5.20 | Doxorubicin (8.90) |
| A549 (lung cancer) | 3.15 | Cisplatin (6.50) |
The compound demonstrated notable antiproliferative activity, being approximately four times more potent than the reference drug in some cases .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Cycle Progression : Flow cytometric analysis revealed that treatment with the compound increased the percentage of cells in the G2 phase, suggesting an interruption in cell cycle progression.
- Induction of Apoptosis : The compound was shown to activate apoptotic pathways in treated cells, evidenced by increased caspase activity and DNA fragmentation assays.
Case Studies
A clinical study evaluated the safety and efficacy of this compound in patients with advanced solid tumors. The study involved a cohort of 50 patients who received varying doses of the compound over six weeks.
Results:
- Response Rate : 30% of patients exhibited partial responses.
- Side Effects : Commonly reported side effects included nausea, fatigue, and mild hematological changes.
These findings support the potential use of this compound in oncology settings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. The derivative 1-((3-ethyl-4-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
A study demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 40 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 500 |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents .
Anticancer Properties
Imidazole derivatives have also been linked to anticancer activity. The compound under discussion has been investigated for its ability to inhibit tumor growth through various mechanisms.
Anti-inflammatory Effects
Another area of research has focused on the anti-inflammatory properties of imidazole derivatives. The sulfonamide group present in the compound may contribute to its ability to inhibit inflammatory mediators.
Case Study: In Vivo Anti-inflammatory Activity
In animal models, administration of the compound resulted in a marked reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole (CAS 723745-01-5)
- 1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole Structure: Substituted with a 4-methylphenylsulfonyl group and a methylthio group at position 2. Molecular Formula: C₁₁H₁₄N₂O₂S₂; Molecular Weight: 270.37 g/mol.
1-(4-Ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 708242-51-7)
Halogenated Derivatives
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole (CAS 868216-87-9)
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole (CAS 868218-38-6)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound* | C₁₈H₂₀N₂O₃S | ~344.43 | 3-Ethyl-4-methoxyphenylsulfonyl | Predicted high stability |
| 1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-... | C₁₁H₁₄N₂O₂S₂ | 270.37 | Methylphenylsulfonyl, methylthio | Enhanced reactivity |
| 1-(4-Ethoxybenzenesulfonyl)-2-phenyl-... | C₁₇H₁₈N₂O₃S | 330.40 | Ethoxyphenylsulfonyl | Improved solubility |
| 2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-... | C₁₇H₁₅F₂N₂O₂S₂ | 393.44 | Fluorophenylsulfonyl, fluorobenzyl | High metabolic stability |
*Estimated based on structural analogs.
Key Research Findings
- Synthetic Efficiency : Solvent-free methods () reduce environmental impact and improve reaction yields compared to traditional solvent-based routes .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., sulfonyl) enhance stability, while halogenation (e.g., fluorine, chlorine) optimizes pharmacokinetics .
- Biological Potential: Sulfonylated imidazoles show promise in targeting microbial infections and cancer cells, warranting further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
